molecular formula C15H12BrIN2O2 B3864103 N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide

N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide

Cat. No. B3864103
M. Wt: 459.08 g/mol
InChI Key: RWIMMQYBQQGMOL-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide, also known as BMHIBH, is a chemical compound that has been widely used in scientific research for its unique properties.

Mechanism of Action

N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide works by inhibiting the activity of protein kinases, which are enzymes that play a critical role in the regulation of cellular processes such as proliferation, differentiation, and apoptosis. Specifically, N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide inhibits the activity of the protein kinase CK2, which is overexpressed in many types of cancer and has been implicated in the development of neurological disorders.
Biochemical and Physiological Effects:
N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and regulate the activity of protein kinases in neuronal cells. Additionally, N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide has been shown to have anti-inflammatory properties and to modulate the immune response.

Advantages and Limitations for Lab Experiments

N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide has a number of advantages for use in lab experiments. It is a potent inhibitor of protein kinases, making it a valuable tool for studying the role of these enzymes in cellular processes. Additionally, N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide is relatively easy to synthesize and has a long shelf life, making it a cost-effective option for researchers. However, N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research involving N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide. One potential area of research is the development of N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide-based therapies for cancer and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide and its potential side effects. Finally, N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide could be used as a tool to identify new drug targets and to develop new drugs for a variety of diseases.

Scientific Research Applications

N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide has been used in various scientific research applications, including cancer research, neurobiology, and drug discovery. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide has been used to study the role of protein kinases in the regulation of neuronal function and to identify potential drug targets for the treatment of neurological disorders.

properties

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIN2O2/c1-21-13-5-6-14(16)11(8-13)9-18-19-15(20)10-3-2-4-12(17)7-10/h2-9H,1H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIMMQYBQQGMOL-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=NNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-3-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2-bromo-5-methoxybenzylidene)-3-iodobenzohydrazide
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